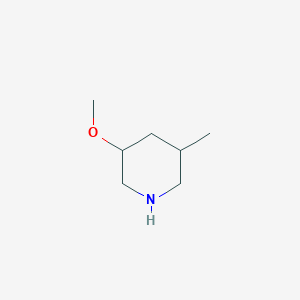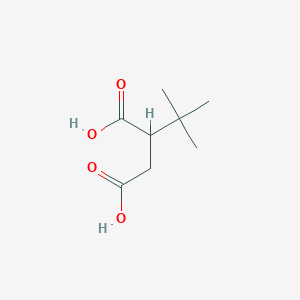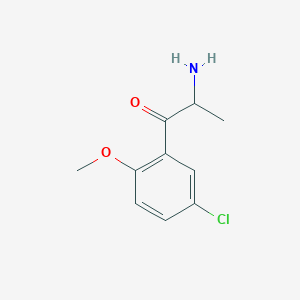
O-(2,6-Dimethylbenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,6-Dimethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly interesting due to its unique structure, which includes a benzyl group substituted with two methyl groups at the 2 and 6 positions. This structural feature imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the benzyl chloride, replacing the chloride ion with the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction but is optimized for efficiency and yield. Parameters such as temperature, solvent choice, and reaction time are carefully controlled to maximize production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,6-Dimethylbenzyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products
Oxidation: Produces nitroso or nitro compounds.
Reduction: Yields primary or secondary amines.
Substitution: Forms various substituted hydroxylamines depending on the electrophile used.
Aplicaciones Científicas De Investigación
O-(2,6-Dimethylbenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
O-Benzylhydroxylamine: Similar structure but without the methyl groups.
O-(2,4-Dimethylbenzyl)hydroxylamine: Similar but with methyl groups at different positions.
O-(2,6-Dichlorobenzyl)hydroxylamine: Similar but with chlorine substituents instead of methyl groups.
Uniqueness
O-(2,6-Dimethylbenzyl)hydroxylamine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical behaviors and applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
O-[(2,6-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5H,6,10H2,1-2H3 |
Clave InChI |
ZTBLYJZJAPOYBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
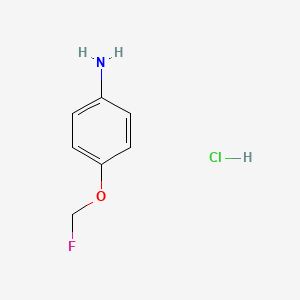
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
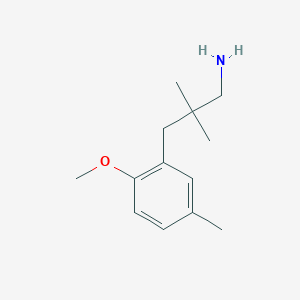
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)

